3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Substitution: The protected intermediate undergoes further reactions to introduce the methyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, ethanol, and chloroform are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amino-substituted pyrazolopyridine .
Scientific Research Applications
3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is used in studies related to cell proliferation and differentiation.
Chemical Biology: It is employed in the design of small molecules for probing biological pathways.
Industrial Applications: The compound is used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 5-position.
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine: Has an iodine atom instead of bromine at the 3-position.
3-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 5-position
Uniqueness
3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the bromine atom at the 3-position and the methyl group at the 5-position. This specific substitution pattern enhances its potential as a scaffold for drug development, providing opportunities for further functionalization and optimization of biological activity .
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-bromo-5-methyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
RVXQVJKWIGQRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NN=C2N=C1)Br |
Origin of Product |
United States |
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